molecular formula C10H11FN2S B452601 1-Cyclopropyl-3-(4-fluorophenyl)thiourea CAS No. 402774-63-4

1-Cyclopropyl-3-(4-fluorophenyl)thiourea

Cat. No.: B452601
CAS No.: 402774-63-4
M. Wt: 210.27g/mol
InChI Key: JNWJYUHBRXBDMW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-fluorophenyl)thiourea is a fluorinated thiourea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 4-fluorophenyl group to the other. Thioureas are known for their versatility in medicinal chemistry, often serving as precursors for heterocyclic compounds or exhibiting biological activities such as enzyme inhibition and antimicrobial effects . The cyclopropyl moiety in this compound introduces steric constraints and enhanced lipophilicity, which may influence its binding affinity and pharmacokinetic properties compared to simpler analogs .

Properties

CAS No.

402774-63-4

Molecular Formula

C10H11FN2S

Molecular Weight

210.27g/mol

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C10H11FN2S/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14)

InChI Key

JNWJYUHBRXBDMW-UHFFFAOYSA-N

SMILES

C1CC1NC(=S)NC2=CC=C(C=C2)F

Canonical SMILES

C1CC1NC(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects: The position of fluorine (para vs. ortho/meta) significantly impacts electronic distribution.
  • Steric and Lipophilic Effects : The cyclopropyl group in the target compound introduces steric hindrance, which may reduce binding flexibility but improve membrane permeability compared to linear alkyl or aryl groups .

Enzyme Inhibition and Cytotoxic Activity

  • N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea : Demonstrates potent SirT1 inhibition (a sirtuin enzyme linked to cancer and aging) with a lower relative score (RS) than hydroxyurea (HU). This activity is attributed to hydrogen bonding with SER442A, SER443A, and steric interactions with LEU443A residues .
  • 1-(4-Fluorophenyl)thiourea : Shows antimicrobial activity against bacterial strains, likely due to its ability to disrupt membrane integrity or enzyme function .

Receptor Binding and Pharmacophore Features

  • The methoxy group in N-4-methoxybenzoyl analogs enhances electron donor capacity, improving interactions with polar receptor pockets .
  • In contrast, the cyclopropyl group in the target compound may favor hydrophobic binding pockets, as seen in other thiourea derivatives with bulky substituents .

Solubility and Stability

  • 1-(4-Fluorophenyl)thiourea : High aqueous solubility due to minimal steric hindrance and polar NH groups .
  • Target Compound : Reduced solubility compared to simpler thioureas due to the hydrophobic cyclopropyl group, which may necessitate formulation adjustments for drug delivery .

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